2'-(4-Bromobenzyloxy)acetophenone
Overview
Description
2’-(4-Bromobenzyloxy)acetophenone is an organic compound with the molecular formula C15H13BrO2 and a molecular weight of 305.17 g/mol . It is a derivative of acetophenone, where the acetophenone core is substituted with a 4-bromobenzyloxy group at the 2’ position. This compound is primarily used in research and development within the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Bromobenzyloxy)acetophenone typically involves the bromination of acetophenone derivatives. One common method is the α-bromination reaction, which can be carried out using pyridine hydrobromide perbromide as the brominating agent . The reaction conditions include a temperature of 90°C and the use of acetic acid as a solvent. The molar ratio of the substrate to the brominating agent is usually 1:1.1 .
Industrial Production Methods
While specific industrial production methods for 2’-(4-Bromobenzyloxy)acetophenone are not widely documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Bromobenzyloxy)acetophenone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include various substituted acetophenone derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2’-(4-Bromobenzyloxy)acetophenone is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(4-Bromobenzyloxy)acetophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the acetophenone moiety play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromobenzyloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a ketone.
4-Bromoacetophenone: Lacks the benzyloxy group, making it less complex.
2-(4-Bromophenyl)ethanol: Contains a hydroxyl group instead of a carbonyl group.
Uniqueness
2’-(4-Bromobenzyloxy)acetophenone is unique due to the presence of both the bromine atom and the benzyloxy group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and biochemical research.
Properties
IUPAC Name |
1-[2-[(4-bromophenyl)methoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)14-4-2-3-5-15(14)18-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXZKHRTPJWTTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373584 | |
Record name | 2'-(4-Bromobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-47-9 | |
Record name | 2'-(4-Bromobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.